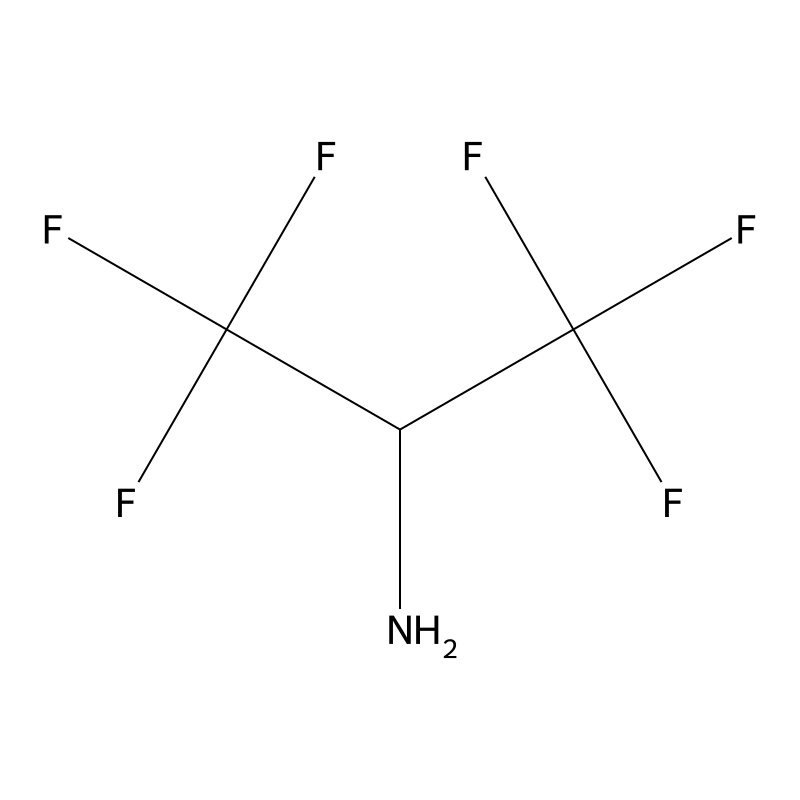1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organofluorine Chemistry
1,1,1,3,3,3-Hexafluoropropan-2-amine is a fluorinated organic molecule. Research in organofluorine chemistry investigates the unique properties of carbon-fluorine bonds and their applications in various fields. The presence of multiple fluorine atoms in this molecule could be of interest for studies on fluorinated materials with specific properties [PubChem, National Institutes of Health (.gov) ""].
Medicinal Chemistry
Material Science
Partially fluorinated molecules can exhibit interesting properties such as thermal and chemical stability. Research in material science could explore the use of 1,1,1,3,3,3-Hexafluoropropan-2-amine as a building block for the development of novel materials with specific functionalities.
1,1,1,3,3,3-Hexafluoroisopropylamine is a fluorinated organic compound with the molecular formula and a CAS number of 1619-92-7. This compound features a hexafluoroisopropyl group, which significantly enhances its chemical stability and lipophilicity due to the presence of six fluorine atoms. The structure includes an amine functional group, making it relevant in various chemical applications, particularly in the field of proteomics and organic synthesis.
There is currently no scientific literature available on the specific mechanism of action of PFIPA. Due to the limited information on its applications, this section cannot be further elaborated on.
As with any new compound, potential safety hazards of PFIPA need to be investigated. Given the presence of fluorine atoms, some potential concerns include:
- Fluoride Ion Release: Under certain conditions, the C-F bonds could break down, releasing fluoride ions, which can be toxic in high concentrations [].
- Environmental Persistence: Highly fluorinated compounds can be persistent in the environment, raising concerns about potential long-term ecological effects.
- Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, where it can replace another functional group in a molecule.
- Decomposition Reactions: Under certain conditions, this compound can decompose to yield simpler fluorinated compounds.
- Formation of Derivatives: It can react with various reagents to form derivatives such as bis(trifluoromethyl)diazomethane through nitrosation processes .
Synthesis methods for 1,1,1,3,3,3-Hexafluoroisopropylamine include:
- Direct Fluorination: This involves the reaction of isopropylamine with fluorinating agents under controlled conditions to introduce fluorine atoms into the molecule.
- Nitrosation: As mentioned earlier, nitrosation reactions can convert 1,1,1,3,3,3-Hexafluoroisopropylamine into other derivatives like bis(trifluoromethyl)diazomethane .
- Reagent-Assisted Synthesis: Utilizing specific reagents like DIPEA (N,N-Diisopropylethylamine) in organic synthesis protocols to facilitate the formation of this compound .
1,1,1,3,3,3-Hexafluoroisopropylamine has several notable applications:
- Proteomics Research: It is used as a specialty product for proteomics applications due to its unique chemical properties.
- Organic Synthesis: Its reactivity allows it to be used as an intermediate in the synthesis of various fluorinated compounds.
- Fluorinated Drug Development: The compound's properties make it a candidate for developing new pharmaceuticals that require enhanced stability and bioavailability.
Several compounds share similarities with 1,1,1,3,3,3-Hexafluoroisopropylamine due to their structural features or functional groups. Here are some comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1-Difluoroisopropylamine | Contains two fluorine atoms; less lipophilic than hexafluorinated counterpart. | |
| 2-Amino-2-methyl-1-propanol | Non-fluorinated analog; widely used as an amine reagent. | |
| 2-(Trifluoromethyl)aniline | Contains trifluoromethyl group; used in pharmaceuticals. |
Uniqueness
The uniqueness of 1,1,1,3,3,3-Hexafluoroisopropylamine lies in its high degree of fluorination which confers exceptional stability and unique properties not found in less fluorinated or non-fluorinated analogs. This makes it particularly valuable in specialized applications such as proteomics and advanced organic synthesis.
XLogP3
GHS Hazard Statements
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








